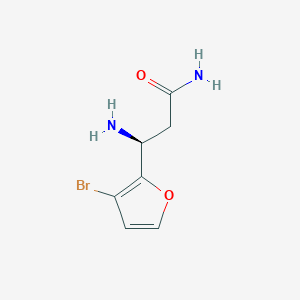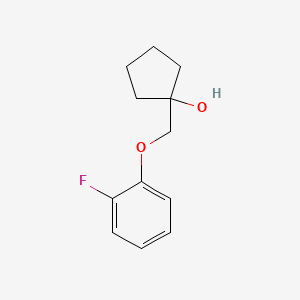
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a cyclopentan-1-ol moiety, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2-fluorophenol with cyclopentanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Analyse Chemischer Reaktionen
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorophenoxy group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopentan-1-ol moiety may also play a role in the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol can be compared with similar compounds such as:
2-Fluorophenol: Shares the fluorophenoxy group but lacks the cyclopentan-1-ol moiety.
Cyclopentanol: Contains the cyclopentan-1-ol moiety but lacks the fluorophenoxy group.
1-((2-Chlorophenoxy)methyl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of fluorine. The uniqueness of this compound lies in the combination of the fluorophenoxy and cyclopentan-1-ol groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
1-[(2-fluorophenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO2/c13-10-5-1-2-6-11(10)15-9-12(14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI-Schlüssel |
PDJQGPGDGUSUMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(COC2=CC=CC=C2F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


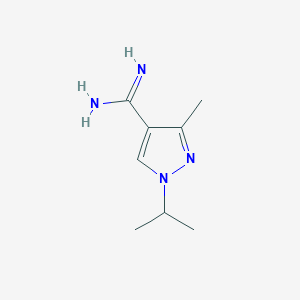
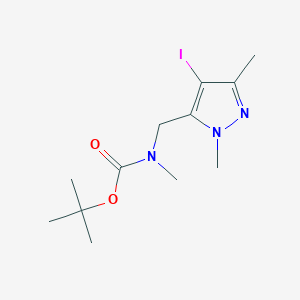
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
![tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13330014.png)
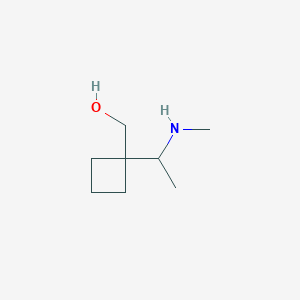
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)


![(S)-2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13330048.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)


![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
